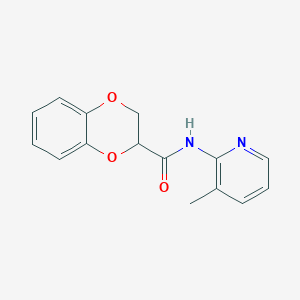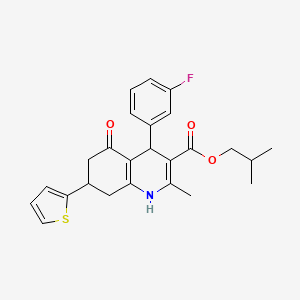![molecular formula C22H26N4O5 B3958841 N-cyclopropyl-5-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3958841.png)
N-cyclopropyl-5-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-nitroaniline
説明
N-cyclopropyl-5-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-nitroaniline, also known as CPI-1189, is a novel compound that has gained significant attention in the field of pharmaceutical research. CPI-1189 belongs to the class of piperazine derivatives and has been shown to exhibit promising pharmacological activities.
作用機序
The exact mechanism of action of N-cyclopropyl-5-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-nitroaniline is not fully understood. However, it has been suggested that this compound may act as a modulator of the dopaminergic, serotonergic, and glutamatergic systems in the brain. This compound has also been shown to inhibit the activity of phosphodiesterase 10A (PDE10A), an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. This inhibition of PDE10A may contribute to the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal models, this compound has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic, antidepressant, and anxiolytic effects. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. This increase in BDNF levels may contribute to the neuroprotective effects of this compound.
実験室実験の利点と制限
One of the main advantages of N-cyclopropyl-5-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-nitroaniline is its potency and selectivity for PDE10A. This makes it a useful tool for studying the role of PDE10A in various physiological and pathological conditions. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-cyclopropyl-5-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-nitroaniline. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective PDE10A inhibitors based on the structure of this compound. Additionally, the role of this compound in modulating the activity of other neurotransmitter systems in the brain, such as the glutamatergic system, warrants further investigation.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising pharmacological activities in various animal models. Its potency and selectivity for PDE10A make it a useful tool for studying the role of PDE10A in various physiological and pathological conditions. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
科学的研究の応用
N-cyclopropyl-5-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-nitroaniline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antipsychotic, antidepressant, and anxiolytic activities in various animal models. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
[4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5/c1-30-20-8-3-15(13-21(20)31-2)22(27)25-11-9-24(10-12-25)17-6-7-19(26(28)29)18(14-17)23-16-4-5-16/h3,6-8,13-14,16,23H,4-5,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCZEBPTSKBTCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC4CC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(3-{[(3-carboxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B3958774.png)
![3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3958780.png)

![3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B3958792.png)
![7-amino-4b,10a-dihydroxy-8-methyl-4b,5,10,10a-tetrahydro-11H-indeno[1,2-b]quinoxalin-11-one](/img/structure/B3958804.png)
![2-{[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B3958807.png)
![2-({4-allyl-5-[(1,3-benzothiazol-2-ylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-hydroxypropyl)acetamide](/img/structure/B3958809.png)
![3-nitro-N-phenyl-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B3958818.png)


![N-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]glycylnorvaline](/img/structure/B3958829.png)

![N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(3-methylbutanamide)](/img/structure/B3958835.png)